molecular formula C8H6BrNO B13904746 3-Bromo-4-hydroxy-5-methylbenzonitrile

3-Bromo-4-hydroxy-5-methylbenzonitrile

Cat. No.: B13904746
M. Wt: 212.04 g/mol
InChI Key: ZPCAQKDCBYZOOE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-methylbenzonitrile typically involves the bromination of 4-hydroxy-5-methylbenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Formation of substituted derivatives, such as 3-amino-4-hydroxy-5-methylbenzonitrile.

    Oxidation: Formation of 3-bromo-4-oxo-5-methylbenzonitrile.

    Reduction: Formation of 3-bromo-4-hydroxy-5-methylbenzylamine.

Scientific Research Applications

3-Bromo-4-hydroxy-5-methylbenzonitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups, such as the hydroxyl and nitrile groups, allows for interactions with biomolecules through hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxy-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methyl group.

    3-Bromo-4-hydroxybenzonitrile: Lacks the methyl group, leading to different reactivity and properties.

    4-Hydroxy-5-methylbenzonitrile: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

3-Bromo-4-hydroxy-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyl and nitrile groups provide opportunities for oxidation and reduction reactions, respectively.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-methylbenzonitrile

InChI

InChI=1S/C8H6BrNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3

InChI Key

ZPCAQKDCBYZOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C#N

Origin of Product

United States

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